Z-Gly-Pro-PNA

Catalog No.
S1902504
CAS No.
65022-15-3
M.F
C21H22N4O6
M. Wt
426.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-Pro-PNA

CAS Number

65022-15-3

Product Name

Z-Gly-Pro-PNA

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1

InChI Key

UTXSFKPOIVELPQ-SFHVURJKSA-N

SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Synonyms

benzyloxycarbonyl-Gly-Pro, benzyloxycarbonyl-glycyl-proline, Cbz-Gly-Pro, N-benzoxycarbonylglycylproline, N-benzyloxycarbonyl-glycyl-proline, N-carbobenzoxyglycylproline

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Substrate for Prolyl Endopeptidase Activity Assay

  • Z-Gly-Pro-PNA is a chromogenic substrate for prolyl endopeptidases (PEPs), a class of enzymes that cleave peptide bonds on the carboxy-terminal side of proline. Source: Cayman Chemical:
  • PEPs play a vital role in various biological processes, including protein degradation, collagen turnover, and hormone processing. Source: Bachem:

Colorimetric Detection of Enzyme Activity

  • The structure of Z-Gly-Pro-PNA incorporates a p-nitroaniline (pNA) moiety. When a PEP cleaves the peptide bond in Z-Gly-Pro-PNA, pNA is released. Source: PubChem, National Institutes of Health:
  • pNA is a yellow-colored compound that exhibits absorbance at a specific wavelength (around 405 nm). Source: Cayman Chemical:
  • By measuring the absorbance of pNA at this wavelength using a spectrophotometer, researchers can quantify the enzymatic activity of PEPs in a sample.

In essence, Z-Gly-Pro-PNA serves as a tool for researchers to study the activity of PEP enzymes. The ability to measure PEP activity is valuable in various research areas, including:

  • Understanding the physiological functions of PEPs
  • Drug discovery efforts targeting PEP activity
  • Investigating PEP involvement in diseases

Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-PNA) is a synthetic peptide compound widely recognized for its role as a chromogenic substrate in biochemical assays. It is specifically designed to study the activity of prolyl endopeptidases, enzymes that cleave peptide bonds adjacent to proline residues. The compound has the chemical formula C21H22N4O6 and a CAS number of 65022-15-3. Upon enzymatic cleavage, Z-Gly-Pro-PNA releases p-nitroaniline, a yellow chromophore that can be quantitatively measured using spectrophotometry, making it a valuable tool in enzyme kinetics studies and other biochemical applications .

Z-Gly-Pro-PNA acts as a chromogenic substrate for prolyl endopeptidase. The enzyme specifically recognizes the Gly-Pro sequence and cleaves the peptide bond. This cleavage releases a yellow-colored product (p-nitroaniline), allowing for the colorimetric detection of prolyl endopeptidase activity. The intensity of the yellow color is directly proportional to the amount of enzyme activity [].

The primary chemical reaction involving Z-Gly-Pro-PNA is its hydrolysis by prolyl endopeptidases. This reaction occurs at the peptide bond on the carboxyl side of the proline residue, resulting in the release of p-nitroaniline. The reaction can be monitored spectrophotometrically, typically at an absorbance of 405 nm, providing a quantitative measure of enzyme activity .

Types of Reactions

  • Enzymatic Hydrolysis: The cleavage of the peptide bond by prolyl endopeptidase.
  • Colorimetric Reaction: Release of p-nitroaniline that can be quantified.

Common Reagents and Conditions

  • Reagents: Prolyl endopeptidase, buffer solutions (e.g., phosphate-buffered saline).
  • Conditions: Neutral pH (around 7.0) and temperatures between 25°C to 37°C.

Z-Gly-Pro-PNA serves as an important substrate for studying prolyl endopeptidases, which are involved in various physiological processes, including the degradation and maturation of biologically active peptides. The enzymatic activity can be quantitatively assessed through the amount of p-nitroaniline released during the reaction, allowing researchers to evaluate enzyme kinetics and inhibition effectively .

The synthesis of Z-Gly-Pro-PNA typically involves several key steps:

  • Coupling Reactions: N-carbobenzoxy-glycine is coupled with L-proline.
  • Attachment of p-Nitroaniline: The final step involves attaching p-nitroaniline to form Z-Gly-Pro-PNA.
  • Reagents Used: Common coupling reagents include dicyclohexylcarbodiimide and N-hydroxysuccinimide in an organic solvent like dimethylformamide.

Industrial Production

In industrial settings, automated synthesizers and large-scale purification systems are employed to enhance yield and purity while maintaining stability through low-temperature storage.

Z-Gly-Pro-PNA is utilized in various applications, including:

  • Enzyme Activity Assays: As a substrate for measuring prolyl endopeptidase activity.
  • Biochemical Research: In studies focusing on enzyme kinetics and inhibition.
  • Quality Control: In the development of enzyme-based products within industrial settings.

Several compounds share similarities with Z-Gly-Pro-PNA, primarily in their function as substrates for prolyl endopeptidases or similar enzymes. Notable compounds include:

Compound NameStructure/Function DescriptionUnique Features
Gly-Pro-p-nitroanilideA simpler substrate for prolyl endopeptidaseLacks carbobenzoxy protection
Z-Ala-Pro-p-nitroanilideSimilar chromogenic substrate with alanine instead of glycineDifferent amino acid composition
Prolyl oligopeptideA natural substrate for prolyl endopeptidasesInvolves longer peptide chains

Z-Gly-Pro-PNA's unique structure with the carbobenzoxy group enhances its stability and specificity as a substrate compared to simpler compounds, making it preferable in various biochemical assays .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

426.15393443 g/mol

Monoisotopic Mass

426.15393443 g/mol

Heavy Atom Count

31

Sequence

GP

Dates

Last modified: 08-16-2023

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